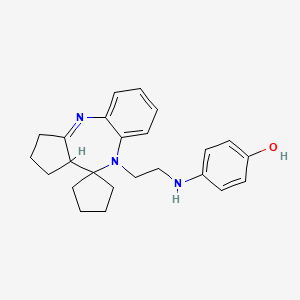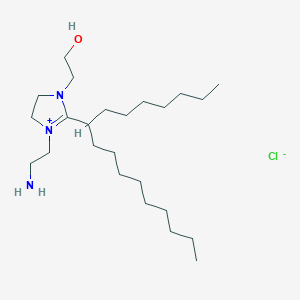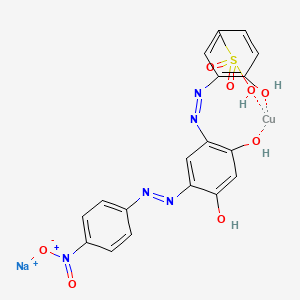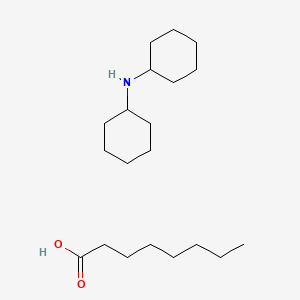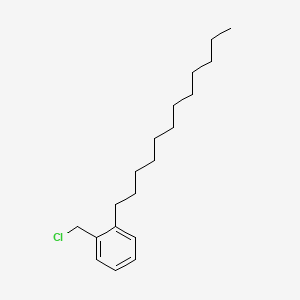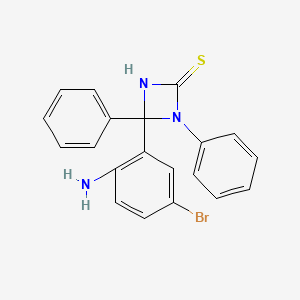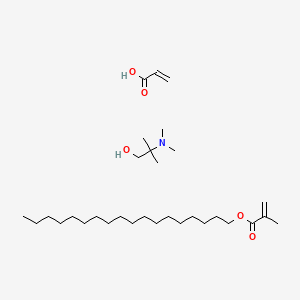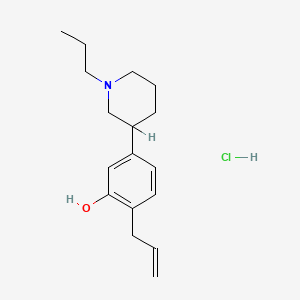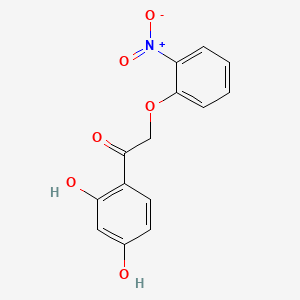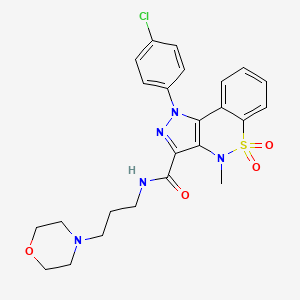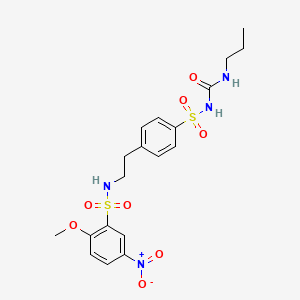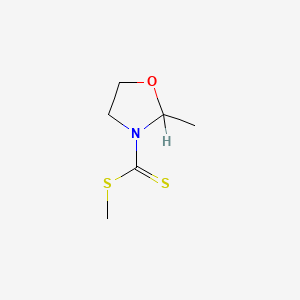
Methyl 2-methyl-3-oxazolidinecarbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-3-oxazolidinecarbodithioate is an organic compound that belongs to the class of oxazolidines. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of a carbodithioate group adds to its unique chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-oxazolidinecarbodithioate typically involves the reaction of 2-methyl-3-oxazolidine with carbon disulfide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature to moderate temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-oxazolidinecarbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or disulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted oxazolidines depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-3-oxazolidinecarbodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3-oxazolidinecarbodithioate involves its interaction with various molecular targets. The carbodithioate group can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the function of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-oxazolidinecarbodithioate: Lacks the methyl group on the nitrogen atom.
3-Oxazolidinecarbodithioate: Lacks the methyl groups on both the nitrogen and carbon atoms.
Methyl 3-oxazolidinecarbodithioate: Lacks the methyl group on the carbon atom.
Uniqueness
Methyl 2-methyl-3-oxazolidinecarbodithioate is unique due to the presence of both methyl groups, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
126560-51-8 |
|---|---|
Molecular Formula |
C6H11NOS2 |
Molecular Weight |
177.3 g/mol |
IUPAC Name |
methyl 2-methyl-1,3-oxazolidine-3-carbodithioate |
InChI |
InChI=1S/C6H11NOS2/c1-5-7(3-4-8-5)6(9)10-2/h5H,3-4H2,1-2H3 |
InChI Key |
BGSKXIXWORPJAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(CCO1)C(=S)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


